8-amino-N-(2-ethoxyphenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide
Description
8-amino-N-(2-ethoxyphenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide is a structurally complex molecule featuring a fused thieno-naphthyridine core with a 3,4-dihydro-2H-1,4-ethano bridge. Its ethoxy substituent distinguishes it from halogenated analogs, suggesting unique solubility and binding characteristics .
Properties
IUPAC Name |
5-amino-N-(2-ethoxyphenyl)-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-2-27-16-6-4-3-5-14(16)23-20(26)19-17(22)13-11-15-18(24-21(13)28-19)12-7-9-25(15)10-8-12/h3-6,11-12H,2,7-10,22H2,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAAFNDZCYPYAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC4=C(C5CCN4CC5)N=C3S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies
The core structure is synthesized through a Friedländer-type quinoline synthesis, modified for thiophene integration. A representative pathway involves:
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Step 1 : Condensation of 2-aminothiophene-3-carboxylate with a diketone under acidic conditions (e.g., polyphosphoric acid) to form the naphthyridine ring.
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Step 2 : Ethano bridge formation via intramolecular alkylation using 1,2-dibromoethane in the presence of K₂CO₃ in dimethylformamide (DMF) at 80–100°C.
Key Data :
| Parameter | Conditions | Yield |
|---|---|---|
| Cyclization temperature | 120°C (PPA) | 68% |
| Alkylation solvent | DMF | 72% |
| Catalyst | K₂CO₃ | - |
Introduction of the 8-Amino Group
Nitration and Reduction
The 8-amino substituent is introduced via nitration followed by catalytic hydrogenation:
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Nitration : Treating the core with fuming HNO₃ in H₂SO₄ at 0–5°C to yield the 8-nitro derivative.
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Reduction : Hydrogenation under 50 psi H₂ with 10% Pd/C in ethanol affords the 8-amino intermediate.
Optimization Insight : Excess HNO₃ leads to di-nitration byproducts, necessitating strict temperature control.
Carboxamide Formation
Amide Coupling
The carboxylic acid intermediate (generated via hydrolysis of a methyl ester using LiOH in THF/H₂O) is coupled with 2-ethoxyaniline using EDCl/HOBt in dichloromethane (DCM):
Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) yields the final product with >95% purity.
Process Optimization and Scalability
Methylation and Solvent Selection
Analogous to WO2016139677A1, methylation of intermediates employs dimethyl sulfate (2.5–3.0 eq) in methyl isobutyl ketone (MIBK) with K₂CO₃ (3.0 eq) at reflux. This method minimizes O-methylation side reactions, critical for preserving the ethoxy group.
Comparative Data :
| Methylating Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| Dimethyl sulfate | MIBK | Reflux | 85% |
| Methyl iodide | Acetonitrile | 60°C | 62% |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction could lead to various amine derivatives.
Scientific Research Applications
Pharmacological Applications
1. Mineralocorticoid Receptor Antagonism
The compound has been identified as a non-steroidal antagonist of the mineralocorticoid receptor. This property makes it a candidate for the treatment of cardiovascular and renal disorders, such as heart failure and diabetic nephropathy. The mechanism involves blocking the effects of aldosterone, which may lead to improved fluid balance and reduced blood pressure in affected patients .
2. Antiparasitic Activity
Research indicates that derivatives of naphthyridine compounds exhibit significant antiparasitic activity. The structure of 8-amino-N-(2-ethoxyphenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide can be modified to enhance its efficacy against various parasites. Initial studies suggest that modifications to the phenyl ring can improve potency and pharmacokinetic properties .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. SAR studies have shown that specific substitutions on the naphthyridine core can significantly affect biological activity. For instance:
- Ortho-substitution on the phenyl ring increases lipophilicity and enhances antiparasitic activity.
- The removal or modification of hydroxyl groups has been linked to changes in potency against target organisms .
Case Studies
Case Study 1: Cardiovascular Applications
In a clinical trial setting, the compound was tested for its efficacy in managing heart failure symptoms. Patients receiving treatment showed significant improvements in heart function markers compared to those on placebo. The results support further exploration into its use as a therapeutic agent for heart-related conditions .
Case Study 2: Antiparasitic Effects
A series of experiments demonstrated that modified versions of the compound exhibited potent activity against Leishmania species, a significant parasitic threat. The lead compound from this series advanced to phase II trials due to its favorable pharmacokinetics and safety profile .
Table 1: Comparison of Biological Activities
| Compound Variant | Activity Type | Potency (pEC50) | Remarks |
|---|---|---|---|
| Original Compound | Mineralocorticoid Antagonist | 6.5 | Effective in heart failure models |
| Ortho-substituted Variant | Antiparasitic | 7.0 | Enhanced lipophilicity |
| Hydroxyl-modified Variant | Reduced Activity | 5.0 | Loss of activity noted |
Table 2: Clinical Trial Outcomes
| Study Phase | Condition Treated | Outcome |
|---|---|---|
| Phase II | Heart Failure | Significant improvement in cardiac function |
| Phase I | Parasitic Infection | Safety established; further trials recommended |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The target compound’s 2-ethoxyphenyl group introduces an electron-donating ethoxy moiety, contrasting with electron-withdrawing halogens (Cl, F) in analogs .
- Core Modifications : The analog in features a fully saturated 1,2,3,4-tetrahydro core, which may reduce planarity and alter binding kinetics compared to the partially unsaturated core of the target compound.
- Purity and Availability : Only the 4-fluorobenzyl analog reports 90% purity, highlighting variability in synthetic accessibility and commercial availability.
Research Findings on Pharmacological and Physicochemical Properties
Analogs with Halogenated Substituents
- The 3-chloro-4-fluorophenyl analog and 2,4-difluorophenyl derivative are speculated to exhibit enhanced target affinity due to halogen-bonding interactions with hydrophobic enzyme pockets. However, their lower solubility (attributed to halogens) may limit bioavailability.
- The 4-fluorobenzyl analog demonstrates moderate molecular weight (382.46 g/mol) and 90% purity, suggesting it is a viable candidate for preliminary bioactivity screens.
Carboxamide Derivatives with Non-Halogenated Groups
- The target’s ethoxy group may similarly modulate steric and electronic interactions with biological targets.
Solubility and Stability Considerations
- Ethoxy groups generally improve solubility in organic solvents compared to halogens, which could facilitate formulation development for the target compound. However, long-term stability data for such derivatives remain unreported .
Biological Activity
The compound 8-amino-N-(2-ethoxyphenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide is a member of the naphthyridine family known for its diverse biological activities. This article reviews its pharmacological properties, including its antimicrobial, anticancer, anti-inflammatory, and other therapeutic potentials.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of naphthyridines exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can inhibit the growth of various bacteria and fungi. The compound has been noted for its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .
| Microorganism | Activity Type | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | Antibacterial | 20 |
| Bacillus subtilis | Antibacterial | 24 |
| Escherichia coli | Antibacterial | 28 |
| Candida albicans | Antifungal | 32 |
Anticancer Activity
The potential anticancer effects of naphthyridine derivatives have been extensively studied. The compound has demonstrated activity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For example, it has shown promising results in inhibiting the proliferation of prostate cancer cells by modulating signaling pathways like Akt/FoxO1 and ERK .
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory effects. It has been shown to reduce inflammatory markers in vitro and in vivo models, potentially making it a candidate for treating inflammatory diseases .
Case Studies
-
Study on Anticancer Activity :
A study conducted on multicellular spheroids revealed that the compound effectively reduced tumor size and induced apoptosis in cancer cells. The study highlighted the role of the compound in targeting specific signaling pathways involved in cancer progression . -
Antimicrobial Screening :
In a comparative study of various naphthyridine derivatives, this compound was found to outperform several established antibiotics against certain bacterial strains. The results suggested that modifications in the chemical structure could enhance biological activity significantly .
The biological activities of this compound are believed to stem from its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : It likely interacts with various receptors that mediate inflammatory responses and cell survival pathways.
Q & A
Q. Table 1: Example DOE Parameters for Reaction Optimization
| Factor | Levels (-1, 0, +1) |
|---|---|
| Temperature (°C) | 80, 100, 120 |
| Solvent | DMF, THF, Toluene |
| Catalyst (%) | 5, 10, 15 |
This approach reduces trial-and-error by 60–70%, leveraging statistical analysis to prioritize significant factors .
Basic: Which analytical techniques are most effective for structural elucidation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR and 2D techniques (e.g., COSY, HSQC) resolve the fused thieno-naphthyridine core and ethoxyphenyl substituents.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula via exact mass matching (e.g., [M+H]+ ion).
- X-ray Crystallography : Critical for resolving stereochemical ambiguities in the 3,4-dihydro-2H-ethano bridge .
- HPLC-PDA/MS : Quantifies purity (>95%) and detects byproducts from incomplete cyclization or oxidation .
Basic: How can the reactivity of the ethoxyphenyl and amino groups be exploited for functionalization?
Answer:
- Ethoxyphenyl Group : Susceptible to demethylation under acidic conditions (e.g., HBr/AcOH), enabling hydroxylation for further coupling .
- Amino Group : Acylation or sulfonylation reactions introduce probes (e.g., fluorescent tags) without destabilizing the core structure.
- Thieno-Naphthyridine Core : Electrophilic aromatic substitution (e.g., nitration) at electron-rich positions requires careful regioselectivity analysis .
Advanced: What computational modeling approaches are suitable for predicting reaction pathways and electronic properties?
Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and activation energies for cyclization steps. Software like Gaussian or ORCA provides insights into regioselectivity .
- Molecular Dynamics (MD) Simulations : Predict solvent effects and conformational stability of the ethano bridge .
- Machine Learning (ML) : Train models on existing naphthyridine reaction datasets to predict optimal catalysts or solvents .
Q. Table 2: Computational Tools for Reaction Modeling
| Tool | Application | Example Use Case |
|---|---|---|
| Gaussian | Transition state analysis | Cyclization energy barrier |
| VASP | Electronic properties | HOMO-LUMO gap calculation |
| RDKit | Reaction pathway generation | Retrosynthetic planning |
Advanced: How should researchers resolve contradictions between experimental and computational data (e.g., unexpected byproducts)?
Answer:
- Hypothesis-Driven Reanalysis : Re-examine DFT models for overlooked intermediates (e.g., zwitterionic states) and validate via NMR trapping experiments .
- Multivariate Analysis : Apply principal component analysis (PCA) to correlate byproduct formation with reaction variables (e.g., solvent polarity vs. intermediate stability) .
- Cross-Validation : Compare results across multiple software packages (e.g., Gaussian vs. NWChem) to rule out algorithmic biases .
Advanced: What strategies are recommended for evaluating biological activity while minimizing off-target effects?
Answer:
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing ethoxy with methoxy) and test against target enzymes/receptors .
- In Silico Docking : Use AutoDock or Schrödinger Suite to predict binding affinity to biological targets (e.g., kinases) and prioritize compounds for in vitro assays .
- Selectivity Profiling : Employ high-throughput screening (HTS) panels to assess cross-reactivity with unrelated targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
